molecular formula C13H12Cl2O2 B15297101 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B15297101
M. Wt: 271.14 g/mol
InChI Key: PTXJXWYIBMUSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic carboxylic acid derivative with a molecular formula of C₁₃H₁₂Cl₂O₂ (calculated based on structural data in ). The compound features a rigid bicyclo[2.1.1]hexane core substituted with a 3,4-dichlorophenyl group at position 1 and a carboxylic acid moiety at position 2. Its molecular weight is 168.15 g/mol, as reported in commercial catalogs (Enamine Ltd, 2023). The 3,4-dichlorophenyl group confers strong electron-withdrawing properties, which may enhance acidity and influence binding interactions in biological or environmental systems.

The compound is structurally distinct from common bicyclic systems (e.g., bicyclo[2.2.1]heptane or azabicyclo derivatives) due to its compact [2.1.1] ring system, which imposes unique steric and electronic constraints.

Properties

Molecular Formula

C13H12Cl2O2

Molecular Weight

271.14 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C13H12Cl2O2/c14-10-2-1-8(4-11(10)15)13-5-7(6-13)3-9(13)12(16)17/h1-2,4,7,9H,3,5-6H2,(H,16,17)

InChI Key

PTXJXWYIBMUSGY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C2)(C1C(=O)O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through various methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions typically involve the use of a photochemical reactor and specific wavelengths of light to induce the cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical synthesis method. This requires specialized equipment and careful control of reaction conditions to ensure consistent and high-yield production. The use of continuous flow reactors and advanced photochemical setups can facilitate the large-scale synthesis of 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid and strained structure of the bicyclo[2.1.1]hexane core allows for unique binding interactions with enzymes and receptors. The dichlorophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Compound 1 : 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid

  • Molecular Formula : C₉H₁₄O₂
  • Molecular Weight : 154.21 g/mol
  • Key Differences : Replaces the 3,4-dichlorophenyl group with a 5,5-dimethyl substitution on the bicyclo core. The methyl groups increase hydrophobicity but lack the electron-withdrawing effects of chlorine atoms.
  • Applications : Likely used as a building block in medicinal chemistry due to its simplicity and commercial availability.

Compound 2: 1-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid

  • Molecular Formula: C₁₂H₁₉NO₄
  • Molecular Weight : 265.29 g/mol
  • Key Differences : Substitutes the dichlorophenyl group with a tert-butoxycarbonyl (Boc)-protected amine. The Boc group enhances solubility in organic solvents and is commonly used in peptide synthesis.
  • Applications : Intermediate in peptide and prodrug design.

Bicyclic Systems with Heteroatoms

Compound 3 : 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid HCl

  • Molecular Formula: C₆H₁₀ClNO₂ (HCl salt)
  • Molecular Weight : 179.60 g/mol
  • The smaller [3.1.0] ring system reduces steric hindrance compared to [2.1.1].
  • Applications : Used in drug discovery for central nervous system (CNS) targets due to improved blood-brain barrier penetration.

Environmental Metabolites with Dichlorophenyl Groups

Compound 4 : DCPMU (1-(3,4-Dichlorophenyl)-3-methylurea)

  • Molecular Formula : C₈H₈Cl₂N₂O
  • Molecular Weight : 219.07 g/mol
  • Key Differences : Linear urea structure with a 3,4-dichlorophenyl group. Lacks the bicyclic core, resulting in greater conformational flexibility.
  • Applications : Primary metabolite of the herbicide diuron, implicated in environmental persistence and toxicity.

Compound 5: Cyclanilide (1-((2,4-Dichlorophenyl)amino)carbonyl-cyclopropanecarboxylic acid)

  • Molecular Formula: C₁₁H₉Cl₂NO₃
  • Molecular Weight : 286.10 g/mol
  • Key Differences : Cyclopropane core instead of bicyclo[2.1.1]hexane. The cyclopropane ring introduces strain but lacks the fused bicyclic rigidity.
  • Applications : Plant growth regulator used in agriculture.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Applications
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid C₁₃H₁₂Cl₂O₂ 168.15 Bicyclo[2.1.1]hexane 3,4-Dichlorophenyl, COOH Agrochemical R&D, Drug discovery
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid C₉H₁₄O₂ 154.21 Bicyclo[2.1.1]hexane 5,5-Dimethyl, COOH Medicinal chemistry
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid HCl C₆H₁₀ClNO₂ 179.60 Bicyclo[3.1.0]hexane Aziridine N, COOH CNS drug discovery
DCPMU C₈H₈Cl₂N₂O 219.07 Urea 3,4-Dichlorophenyl, methylurea Herbicide metabolite
Cyclanilide C₁₁H₉Cl₂NO₃ 286.10 Cyclopropane 2,4-Dichlorophenyl, COOH Plant growth regulation

Research Findings and Structural Insights

  • Electron-Withdrawing Effects : The 3,4-dichlorophenyl group in the target compound enhances acidity (pKa ~2–3 estimated) compared to methyl-substituted analogs (pKa ~4–5). This property may improve binding to metal ions or enzymes in bioremediation pathways.
  • Environmental Relevance : Unlike DCPMU and DCPU, which are rapidly metabolized in soil, the bicyclo[2.1.1]hexane structure may resist degradation due to its rigidity, posing persistence concerns.
  • Drug Discovery Potential: The compact bicyclo[2.1.1]hexane system offers a scaffold for targeting sterically constrained binding pockets, contrasting with azabicyclo derivatives optimized for CNS penetration.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid?

  • Methodology : Synthesis typically involves multi-step protocols:

Cyclization : Construct the bicyclo[2.1.1]hexane core via [2+2] photocycloaddition or transition-metal-catalyzed cyclization, using precursors like dichlorostyrene derivatives.

Functionalization : Introduce the 3,4-dichlorophenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

Carboxylic Acid Formation : Oxidize a terminal methyl or alcohol group using KMnO₄ or Jones reagent under controlled pH.

  • Optimization : Reaction conditions (temperature, solvent polarity, catalyst loading) must be fine-tuned to improve yield and purity. For example, highlights the need for rigorous purification via column chromatography or recrystallization .

Q. How is the compound characterized structurally and analytically?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the bicyclic framework and substituent positions. For example, bicyclo[2.1.1]hexane protons show distinct splitting patterns due to ring strain .
  • IR Spectroscopy : Identifies carboxylic acid C=O (~1700 cm⁻¹) and aryl C-Cl (~750 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₁₃H₁₁Cl₂O₂).
  • Purity Assessment : HPLC or GC-MS ensures ≥95% purity, critical for biological studies .

Q. What preliminary biological screening assays are recommended?

  • Initial Steps :

  • Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or kinases, given structural similarity to bioactive bicyclic acids ( notes COX-2 inhibition in analogous compounds) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity.
  • Solubility/Permeability : Perform shake-flask (logP) and Caco-2 assays to guide formulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the cyclization step?

  • Variables to Test :

  • Catalysts : Compare Pd(OAc)₂ vs. Ru-based catalysts for regioselectivity in aryl coupling.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance cyclization efficiency.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce side reactions.
    • Troubleshooting : If yields plateau, consider intermediates with protective groups (e.g., tert-butyl esters) to stabilize reactive sites, as seen in .

Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives?

  • Chiral Resolution :

  • Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.
  • Asymmetric Catalysis : Employ chiral ligands (BINAP, Salen) during cyclization to induce enantioselectivity.
    • Characterization : X-ray crystallography or NOESY NMR confirms absolute configuration. highlights the role of stereochemistry in receptor binding .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Critical Analysis :

Assay Variability : Compare protocols (e.g., cell line passage number, serum concentration).

Impurity Profiling : Trace impurities (e.g., residual Pd) may artifactually modulate activity.

Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives.

  • Case Study : notes discrepancies in COX-2 inhibition due to assay buffer pH differences .

Q. What in silico tools predict biological targets for this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to screen against protein databases (PDB). Focus on enzymes with hydrophobic active sites (e.g., proteases).
  • Pharmacophore Modeling : Align the dichlorophenyl and carboxylic acid moieties with known inhibitors.
  • ADMET Prediction : SwissADME estimates bioavailability and toxicity risks .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Systematic Modifications :

  • Core Modifications : Replace bicyclo[2.1.1]hexane with bicyclo[2.2.1]heptane to assess ring size impact.
  • Substituent Variations : Substitute Cl with F or CF₃ to study electronic effects.
  • Bioisosteres : Replace COOH with tetrazole or sulfonamide to enhance solubility.
    • Validation : Pair synthesis with enzymatic assays (e.g., IC₅₀ determination) and crystallography to map binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.